

# Using chromogenic assays to measure Antithrombin function

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## Compound of Interest

Compound Name: Antithrombin

CAS No.: 588-60-3

Cat. No.: B1598788

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Application Note: Kinetic & Endpoint Chromogenic Determination of Antithrombin Activity

## Abstract

Antithrombin (AT), formerly Antithrombin III, is a serine protease inhibitor (SERPIN) essential for regulating the coagulation cascade.[1][2] Deficiency in AT is a major risk factor for venous thromboembolism (VTE).[1][2] While immunological assays measure protein mass, they fail to detect qualitative defects (Type II deficiencies). This Application Note details the functional chromogenic assay for AT, a "gold standard" method that utilizes the heparin cofactor activity of AT to inhibit Factor Xa (FXa) or Thrombin (FIIa).[2] This guide focuses on the FXa-based method due to its superior specificity and lack of interference from Heparin Cofactor II (HCII) and Direct Thrombin Inhibitors (DTIs).

## Principle of the Assay

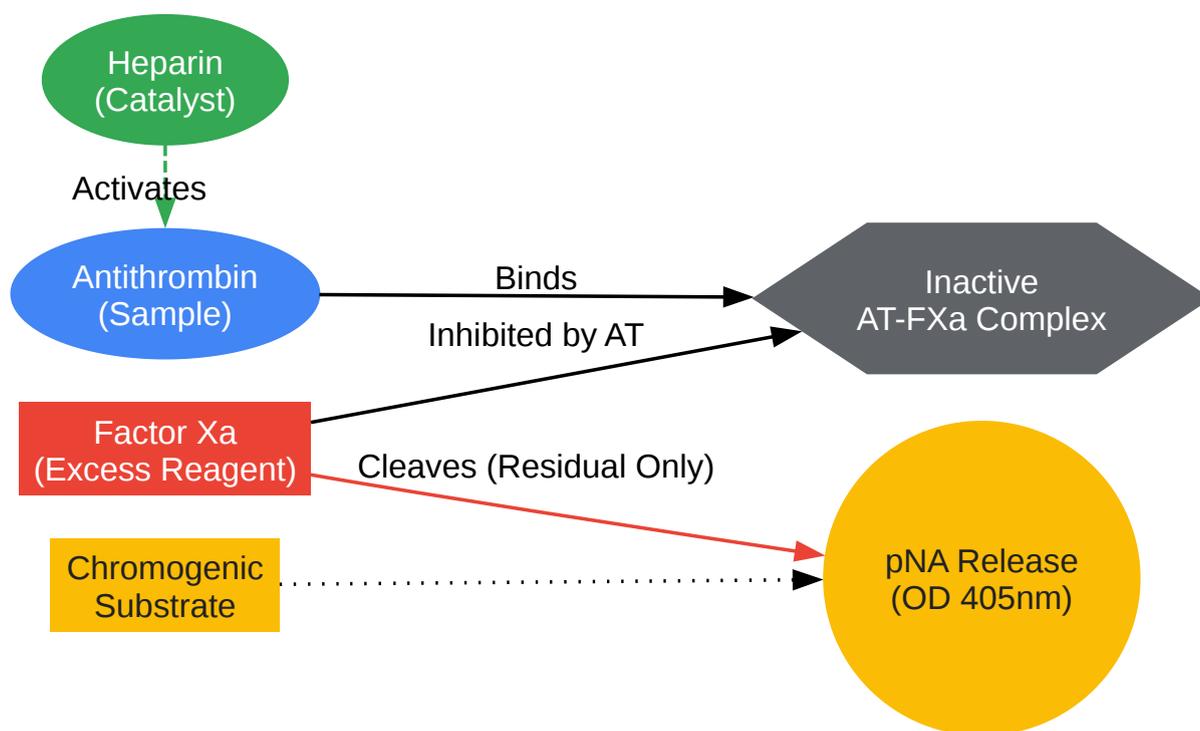
The assay relies on a two-stage reaction. In the first stage, the AT in the patient's diluted plasma binds to an excess of Factor Xa (or Thrombin) in the presence of Heparin.[2] Heparin acts as a catalyst, inducing a conformational change in AT that accelerates its inhibition of the protease by 1,000-fold. In the second stage, the residual (uninhibited) FXa hydrolyzes a specific chromogenic substrate (e.g., S-2765), releasing p-nitroaniline (pNA). The absorbance of pNA at 405 nm is inversely proportional to the AT activity in the sample.[2]

## Reaction Mechanism

- Stage 1 (Inhibition):
- Stage 2 (Detection):

## Pathway Visualization

The following diagram illustrates the competitive mechanism where AT neutralizes the enzyme, preventing substrate cleavage.



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Figure 1: Mechanism of Antithrombin Chromogenic Assay. High AT levels result in low residual FXa and low OD405.

## Materials & Reagents

Component	Specification	Function
Buffer	Tris-HCl, pH 8.4, I=0.15	Maintains optimal pH for FXa activity.
Factor Xa	Bovine or Human FXa (Excess)	The target enzyme.[2] FXa is preferred over Thrombin to avoid HCII interference.
Heparin	Unfractionated Heparin	Accelerates the AT-FXa reaction.
Substrate	Specific FXa substrate (e.g., Z-D-Arg-Gly-Arg-pNA)	Releases pNA upon cleavage by residual FXa.
Stop Solution	20% Acetic Acid or 2% Citric Acid	Lowers pH to halt the reaction (Endpoint method only).
Calibrator	Lyophilized Normal Plasma	Used to generate the standard curve (defined as 100% activity).

## Experimental Protocol (Microplate Format)

### Pre-Analytical Considerations:

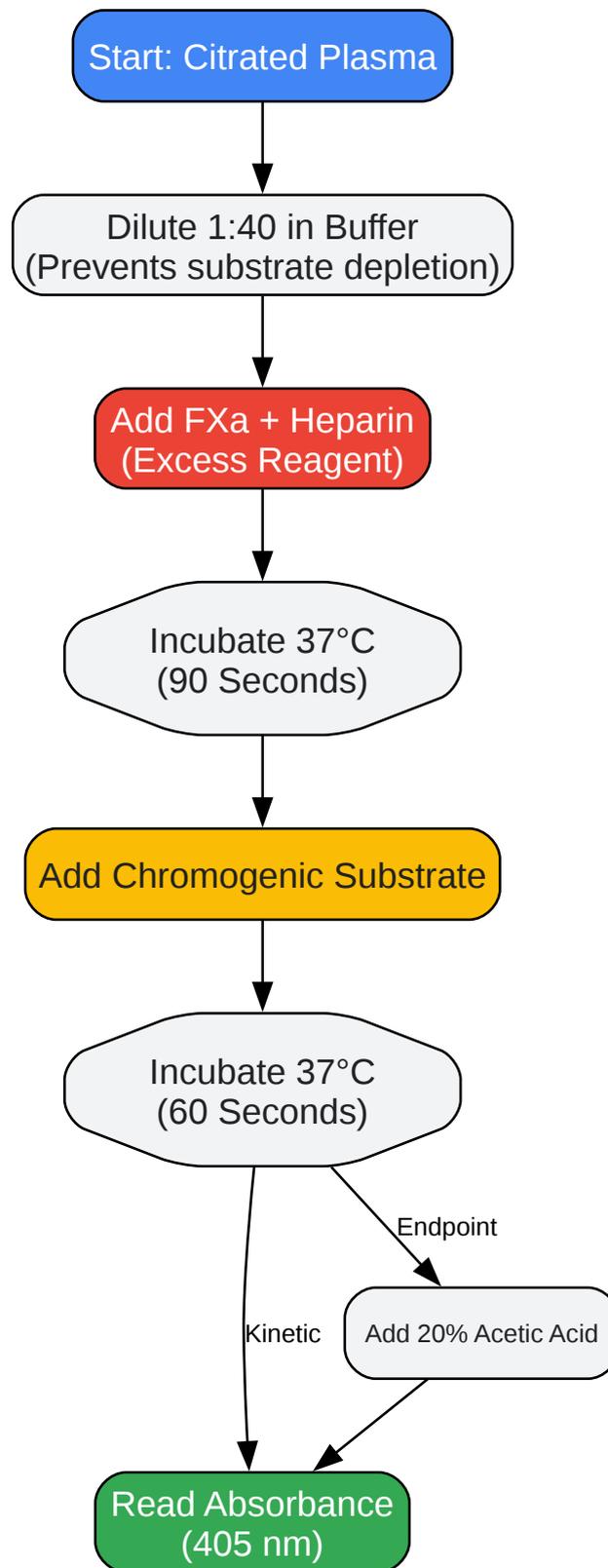
- Sample: Citrated Plasma (3.2% Sodium Citrate).[3]
- Centrifugation: Double-spin (2500 x g for 15 min) to obtain Platelet-Poor Plasma (PPP). Platelets contain Platelet Factor 4 (PF4), which neutralizes heparin and causes falsely low AT results.
- Stability: 4 hours at room temperature; freeze at -70°C for longer storage.

## Step-by-Step Workflow

- Preparation: Reconstitute reagents as per manufacturer instructions. Warm to 37°C.
- Standard Curve: Prepare serial dilutions of the Calibrator Plasma (e.g., 1:20, 1:40, 1:80, 1:160) representing 200%, 100%, 50%, and 25% activity.

- Sample Dilution: Dilute patient plasma 1:40 (or matched to the 100% standard) in Buffer.
- Incubation 1 (Inhibition Phase):
  - Add 50  $\mu$ L Diluted Sample/Standard to well.
  - Add 50  $\mu$ L FXa + Heparin Reagent.
  - Incubate exactly 90 seconds at 37°C.
- Incubation 2 (Substrate Phase):
  - Add 50  $\mu$ L Chromogenic Substrate.
  - Incubate exactly 60 seconds at 37°C.
- Measurement:
  - Kinetic Method: Read  
OD/min at 405 nm immediately.
  - Endpoint Method: Add 50  $\mu$ L Stop Solution (Acetic Acid). Read OD at 405 nm.[2]

## Workflow Diagram



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Figure 2: Step-by-step workflow for the Factor Xa-based Antithrombin assay.

## Data Analysis & Interpretation

- Calculation: Plot Absorbance (Y-axis) vs. AT Activity % (X-axis) on a linear-linear graph.
- Relationship: Inverse linear relationship.
  - High OD = High Residual FXa = Low AT Activity.
  - Low OD = Low Residual FXa = High AT Activity.
- Reference Range: Typically 80% – 120% (0.80 – 1.20 IU/mL).

## Clinical Interpretation Table

Result	Classification	Potential Causes
< 70%	Deficiency	Type I (Quantitative) or Type II (Qualitative) Deficiency.
< 50%	Severe Risk	High risk of VTE; may require AT concentrate therapy.
Variable	Acquired	Liver disease (synthesis defect), DIC (consumption), Nephrotic syndrome (loss).[1]
Normal Antigen / Low Activity	Type II Defect	Indicates a functional defect in the Reactive Site or Heparin Binding Site.

## Troubleshooting & Interferences

- Heparin Cofactor II (HCII):
  - Issue: HCII can also inhibit Thrombin, leading to overestimation of AT levels in Thrombin-based assays.[4]
  - Solution: Use Factor Xa-based assays (HCII does not inhibit FXa) or use Bovine Thrombin (HCII reacts poorly with bovine thrombin).

- Direct Thrombin Inhibitors (DTIs):
  - Issue: Drugs like Argatroban or Dabigatran inhibit the reagent Thrombin, causing falsely high AT results (low residual activity).[2][5]
  - Solution: Use Factor Xa-based assays for patients on DTIs.
- Direct Xa Inhibitors (DOACs):
  - Issue: Rivaroxaban/Apixaban inhibit the reagent FXa.[2]
  - Solution: This causes falsely high AT results. If DOACs are present, specific neutralization steps (e.g., activated charcoal or DOAC-Stop™) may be required before testing.

## References

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